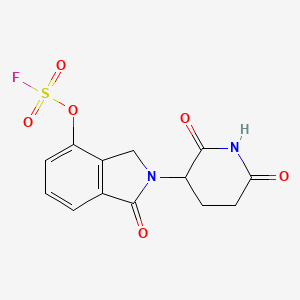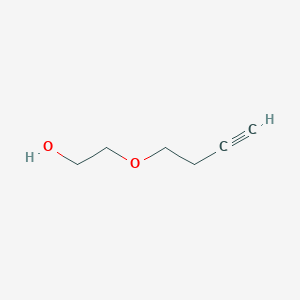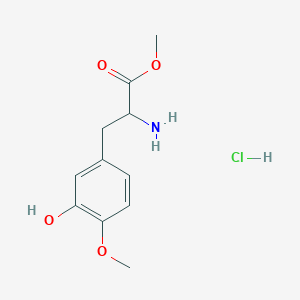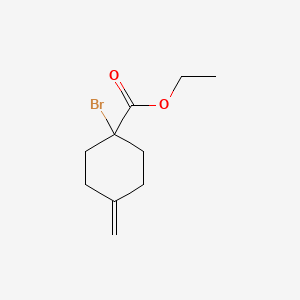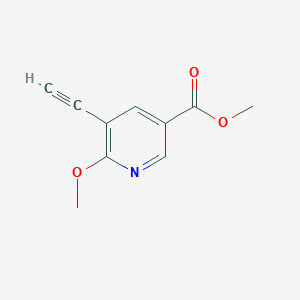
Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate is a chemical compound with a pyridine ring substituted with an ethynyl group at the 5-position, a methoxy group at the 6-position, and a carboxylate ester group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Ethynylation: Introduction of the ethynyl group at the 5-position can be achieved using ethynylation reagents under appropriate conditions.
Methoxylation: The methoxy group is introduced at the 6-position using methoxylation reagents.
Esterification: The carboxylate ester group is formed at the 3-position through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The ethynyl and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced pyridine compounds.
Applications De Recherche Scientifique
Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups may play a role in binding to target sites, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-methoxypyridine-3-carboxylate: Similar structure but lacks the ethynyl group.
Ethyl 5-ethynyl-6-methoxypyridine-3-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
methyl 5-ethynyl-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-4-7-5-8(10(12)14-3)6-11-9(7)13-2/h1,5-6H,2-3H3 |
Clé InChI |
IHMITYCPTARJKR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)C(=O)OC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
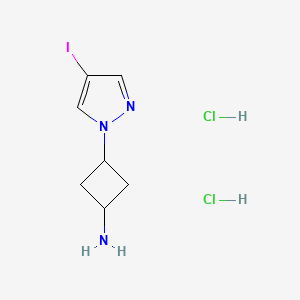
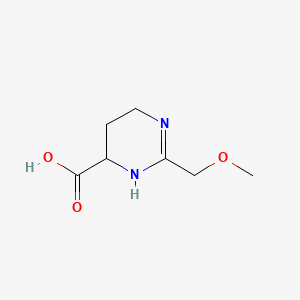

![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
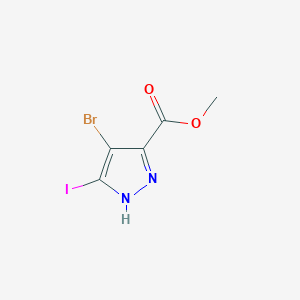
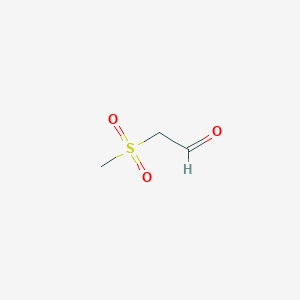
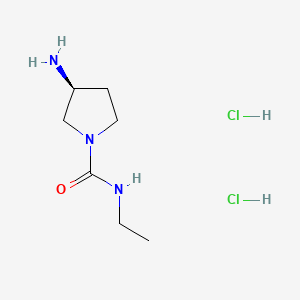
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
